molecular formula C16H12FN3O3S B10916807 1-Ethyl-7-(2-fluorophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-Ethyl-7-(2-fluorophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10916807
M. Wt: 345.3 g/mol
InChI Key: CQYONKIVYICMEQ-UHFFFAOYSA-N
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Description

    1-Ethyl-7-(2-fluorophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: is a complex heterocyclic compound.

  • Its chemical structure consists of a pyrido[2,3-d]pyrimidine core with an ethyl group, a fluorophenyl substituent, a carbonyl group, and a sulfanyl (thiol) group.
  • The compound’s aromatic nature arises from the indole-like pyrido[2,3-d]pyrimidine ring system.
  • It has potential applications in various fields due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, functional group modifications, and sulfanyl group introduction.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Used as a scaffold for designing novel compounds due to its diverse reactivity.

      Biology: Investigated for potential biological activities, including antimicrobial, antiviral, and antitumor effects.

      Medicine: May serve as a lead compound for drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its pyrido[2,3-d]pyrimidine scaffold sets it apart.

      Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid, and related heterocycles.

    Properties

    Molecular Formula

    C16H12FN3O3S

    Molecular Weight

    345.3 g/mol

    IUPAC Name

    1-ethyl-7-(2-fluorophenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

    InChI

    InChI=1S/C16H12FN3O3S/c1-2-20-13-12(14(21)19-16(20)24)9(15(22)23)7-11(18-13)8-5-3-4-6-10(8)17/h3-7H,2H2,1H3,(H,22,23)(H,19,21,24)

    InChI Key

    CQYONKIVYICMEQ-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C2=C(C(=CC(=N2)C3=CC=CC=C3F)C(=O)O)C(=O)NC1=S

    Origin of Product

    United States

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